

Spectroscopic Profile of Ethyl 2-cyanopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-cyanopropanoate*

Cat. No.: B031390

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-cyanopropanoate**, a key building block in organic synthesis. The document presents detailed ^1H NMR, ^{13}C NMR, and IR spectral data, along with the experimental protocols for their acquisition, to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, and Infrared (IR) spectroscopy of **Ethyl 2-cyanopropanoate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.25	Quartet	7.1	-OCH ₂ CH ₃
3.65	Quartet	7.2	-CH(CN)CH ₃
1.55	Doublet	7.2	-CH(CN)CH ₃
1.30	Triplet	7.1	-OCH ₂ CH ₃

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
165.0	C=O (Ester carbonyl)
117.5	-C≡N (Nitrile)
63.0	-OCH ₂ CH ₃
35.0	-CH(CN)CH ₃
15.5	-CH(CN)CH ₃
14.0	-OCH ₂ CH ₃

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
2990	C-H stretch (alkane)
2250	-C≡N stretch (nitrile)
1750	C=O stretch (ester)
1250	C-O stretch (ester)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the presented spectroscopic data.

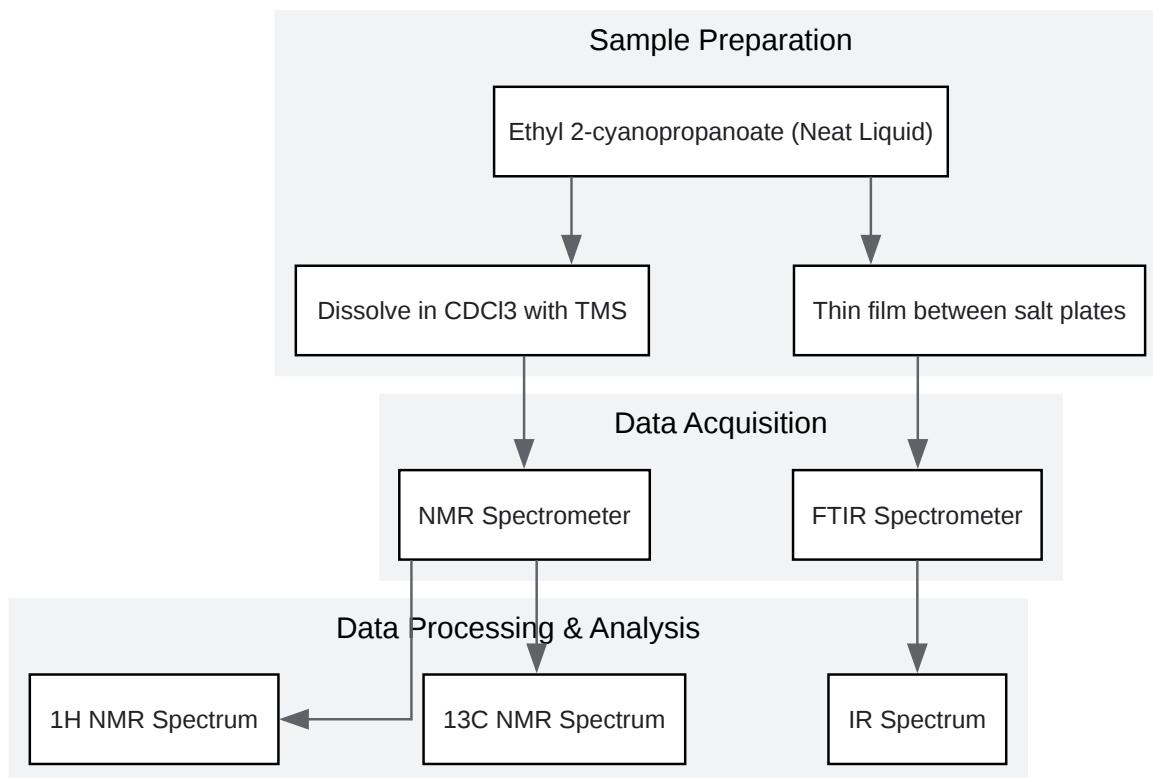
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **Ethyl 2-cyanopropanoate** is prepared by dissolving approximately 20-50 mg of the neat liquid in a deuterated solvent, such as chloroform-d (CDCl_3), to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition:

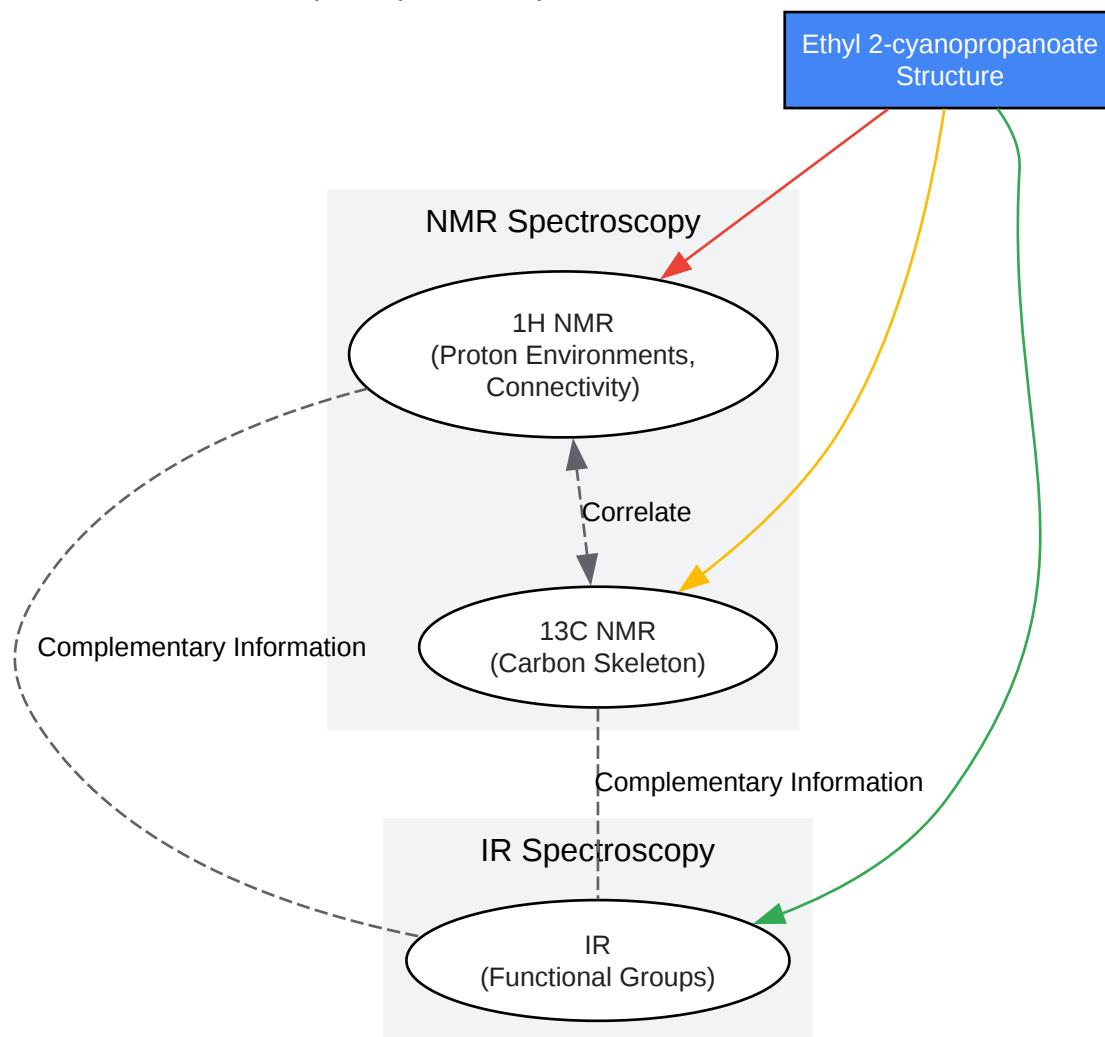
- ^1H NMR: Proton NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The acquisition parameters generally include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans are averaged to ensure a good signal-to-noise ratio.
- ^{13}C NMR: Carbon-13 NMR spectra are acquired on the same instrument, often operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ^1H instrument). Due to the low natural abundance of the ^{13}C isotope, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy


Sample Preparation: For a neat liquid sample such as **Ethyl 2-cyanopropanoate**, the spectrum is typically acquired by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation and Data Acquisition: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the compound. The data is typically collected over a range of 4000 to 400 cm^{-1} .

Visualized Experimental Workflow and Data Relationship


The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the relationship between the different spectroscopic data sets.

Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the sequential steps involved in the preparation and spectroscopic analysis of **Ethyl 2-cyanopropanoate**.

Relationship of Spectroscopic Data to Molecular Structure

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-cyanopropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031390#spectroscopic-data-of-ethyl-2-cyanopropanoate-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com